Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate
Description
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is a coordination complex where copper(II) ions are chelated by a bicyclic dicarboxylate ligand derived from octahydro-4,7-methano-1H-indenedicarboxylic acid. The ligand features a rigid bicyclic framework (octahydro-4,7-methano-1H-indene) with two carboxylate groups, which likely act as bidentate ligands, forming a stable five- or six-membered chelate ring with the Cu(II) center .
The octahydro-4,7-methano-1H-indene backbone is a fused bicyclic system with a methano bridge, contributing to steric bulk and conformational rigidity. This structural feature may influence the complex’s solubility, catalytic activity, and interaction with biological targets .
Properties
CAS No. |
93776-43-3 |
|---|---|
Molecular Formula |
C12H14CuO4 |
Molecular Weight |
285.78 g/mol |
IUPAC Name |
copper;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate |
InChI |
InChI=1S/C12H16O4.Cu/c13-11(14)8-4-7-5-1-2-6(3-5)9(7)10(8)12(15)16;/h5-10H,1-4H2,(H,13,14)(H,15,16);/q;+2/p-2 |
InChI Key |
DIRRXNZUOMYAGM-UHFFFAOYSA-L |
Canonical SMILES |
C1CC2CC1C3C2C(C(C3)C(=O)[O-])C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate typically involves the reaction of copper(II) salts with octahydro-4,7-methano-1H-indenedicarboxylate ligands under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, with the temperature and pH carefully monitored to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but with enhanced efficiency and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate undergoes several types of chemical reactions, including:
Oxidation: The copper ion can participate in oxidation reactions, where it changes its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering the oxidation state of the copper ion.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, pH, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state copper complexes, while reduction may produce lower oxidation state complexes. Substitution reactions can result in a variety of new coordination compounds with different ligands .
Scientific Research Applications
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in areas involving copper metabolism and enzyme activity.
Mechanism of Action
The mechanism by which Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate exerts its effects involves the interaction of the copper ion with various molecular targets. The copper ion can participate in redox reactions, influencing the oxidation state of other molecules. It can also coordinate with different ligands, altering the structure and function of the resulting complexes. These interactions can affect biochemical pathways and catalytic processes .
Comparison with Similar Compounds
Structural Analogues
A. Chromium(III) Trinuclear Propionate Complex ([Cr₃O(CH₃CO₂)₆(H₂O)₃]⁺)
- Structure : A trinuclear core with μ₃-oxo bridging, surrounded by acetate and water ligands.
- Function : Mimics chromodulin, a peptide involved in glucose metabolism; reduces cholesterol in diabetic mice .
- Comparison: Unlike the mononuclear Cu(II) complex, this Cr(III) complex leverages a multinuclear structure for biological activity. The carboxylate ligands here are simpler (acetate vs. bicyclic dicarboxylate), leading to differences in metal-ligand stability and redox behavior.
B. Copper(II) Complexes with Schiff Base Ligands (e.g., [Cu(L)(2imi)])
- Structure: Mononuclear Cu(II) centers bound to Schiff bases and imidazole derivatives .
- Function : Exhibits catalytic activity in oxidation reactions (e.g., cyclohexane oxidation) .
C. Octahydro-4,7-Methano-1H-Indene Derivatives
- Examples: Dimethyl esters, aldehydes, and alcohols (e.g., octahydro-4,7-methano-1H-indenedicarbaldehyde) .
- Properties : These derivatives lack metal coordination but share the bicyclic scaffold. Their physical data (e.g., melting points, heat capacities) suggest high thermal stability, which may extend to the Cu(II) complex .
Physicochemical and Functional Properties
Biological Activity
Copper(II) octahydro-4,7-methano-1H-indenedicarboxylate is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C10H16CuO4
Molecular Weight: 248.8 g/mol
IUPAC Name: this compound
The compound features a copper ion coordinated with an octahydro-4,7-methano-1H-indene backbone, which is crucial for its biological interactions. The presence of carboxylate groups enhances its solubility and reactivity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of copper complexes, including this compound. The mechanism of action is primarily attributed to the ability of copper ions to interact with cellular components, leading to apoptosis in cancer cells.
Case Study: In Vitro Antiproliferative Activity
A study investigated the antiproliferative effects of various copper complexes on different cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HeLa | 1.4 ± 0.2 | >3 |
| BxPC-3 | 0.5 ± 0.02 | >6 |
| RD | 3.7 ± 0.4 | >2 |
Table 1: Antiproliferative activity of this compound against various cancer cell lines.
The selectivity index (SI), which measures the ratio of IC50 values between normal and cancer cells, indicates that this copper complex exhibits significant selectivity towards cancer cells, making it a promising candidate for further development as an anticancer agent.
The biological activity of copper complexes often involves:
- Induction of Oxidative Stress: Copper ions can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.
- Inhibition of Cellular Enzymes: The compound may impede enzymes crucial for DNA replication and transcription.
- Apoptosis Induction: Activation of apoptotic pathways in cancer cells has been observed upon treatment with copper complexes.
Antioxidant Activity
In addition to its anticancer properties, this compound also exhibits antioxidant activity. This dual functionality is beneficial as it helps mitigate oxidative stress in normal cells while targeting cancerous cells.
Research Findings on Antioxidant Activity
A comparative analysis was performed to assess the antioxidant capacity of this compound against standard antioxidants like ascorbic acid and glutathione.
| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |
|---|---|---|
| Copper(II) Complex | 85 ± 5 | 20 ± 2 |
| Ascorbic Acid | 90 ± 3 | 15 ± 1 |
| Glutathione | 75 ± 4 | 30 ± 3 |
Table 2: Comparative antioxidant activity of this compound.
The results indicate that while ascorbic acid shows slightly higher scavenging activity, the copper complex still demonstrates significant antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
